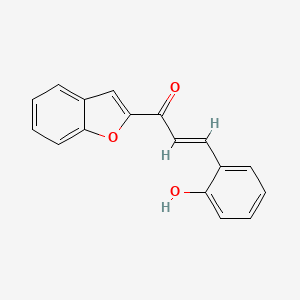
DENDROTOXIN I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dendrotoxin-I is a highly pure, natural, and biologically active peptide toxin . It is a class of presynaptic neurotoxins produced by mamba snakes that block particular subtypes of voltage-gated potassium channels in neurons, thereby enhancing the release of acetylcholine at neuromuscular junctions .
Synthesis Analysis
The structure of Dendrotoxin-I was synthesized for the first time by a solution procedure. The synthetic product was confirmed to have the correct primary and disulfide structure determined by peptide mapping, sequence analysis, and mass measurements .Molecular Structure Analysis
Three-dimensional structures of Dendrotoxin-I were determined using molecular mechanics and molecular dynamics techniques. The overall molecular conformation and protein folding of Dendrotoxin-I are very similar to the published crystal structures of bovine pancreatic trypsin inhibitor .Chemical Reactions Analysis
The Asn residue at position 12 in the synthetic peptide was found to be Asp in the natural product. Synthesis of Dendrotoxin-I with Asp at position 12 gave a peptide identical with the natural product in all aspects .Physical And Chemical Properties Analysis
Dendrotoxin-I is a 7kDa protein consisting of a single peptide chain of approximately 57-60 amino acids. It possesses a very short 3 10 -helix near the N-terminus of the peptide, while a two turn alpha-helix occurs near the C-terminus .Applications De Recherche Scientifique
Role in Studying Potassium Channels : Dendrotoxin I is known for its ability to selectively reduce a transient, voltage-dependent potassium (K) conductance in hippocampal neurons. This action is linked to the toxin's epileptiform activity, making it a valuable tool in understanding K channel functions and their roles in neural activities (Halliwell et al., 1986).
Binding Properties and Identification of K+ Channel Constituents : Dendrotoxin I binds with high affinity to membrane acceptors in the nervous system. Its binding to these acceptors, which are components of certain voltage-activated K+ channels, has been studied to understand the structure and function of these channels (Parcej & Dolly, 1989).
Structure-Activity Relationships and Effects on Ion Channels : The structure and modifications of dendrotoxins have been investigated to understand their interaction with various subtypes of voltage-dependent potassium channels. This research aids in elucidating the molecular recognition properties of different types of K+ channels (Harvey & Robertson, 2004).
Convulsant Action and Neurotoxicity Studies : Studies on dendrotoxin's convulsant effects in rat brains provide insights into its action mechanism. The toxin's ability to bind to high-affinity acceptors in synaptic membranes correlates with its neurotoxic effects, offering a model for studying convulsant activities and K+ channel involvement (Black et al., 1986).
Distribution and Heterogeneity in the Central Nervous System : Dendrotoxin's distribution in the rat central nervous system, specifically its binding to various acceptor sub-types, provides valuable information on the presence and role of K+ channel subtypes in different brain regions (Pelchen-Matthews & Dolly, 1989).
Inhibitory Effects on Inward Rectifier Potassium Channels : Research has shown that dendrotoxin can also inhibit inward rectifier potassium channels, demonstrating its broader impact on different types of K+ channels and extending its research applications beyond voltage-gated channels (Imredy et al., 1998).
Mécanisme D'action
Dendrotoxin-I blocks particular subtypes of voltage-gated potassium (K+) channels in neuronal tissue. In this way, dendrotoxins prolong the duration of action potentials and increase acetylcholine release at the neuromuscular junction, which may result in muscle hyperexcitability and convulsive symptoms .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dendrotoxin I involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-Lys(Boc)-Wang resin", "Fmoc-Asp(OtBu)-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Val-OH", "Fmoc-Pro-OH", "Fmoc-Leu-OH", "Fmoc-Ile-OH", "Fmoc-Gly-OH" ], "Reaction": [ "Deprotection of Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Asp(OtBu)-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Asn(Trt)-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Gln(Trt)-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Arg(Pbf)-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Ser(tBu)-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Thr(tBu)-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Tyr(tBu)-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Val-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Pro-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Leu-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Ile-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Gly-OH using HBTU/HOBt/DIPEA in DMF", "Cleavage of peptide from resin using TFA/H2O/TIPS", "Purification of crude peptide using HPLC", "Oxidation of cysteine residues using performic acid", "Purification of oxidized peptide using HPLC" ] } | |
Numéro CAS |
107950-33-4 |
Nom du produit |
DENDROTOXIN I |
Formule moléculaire |
C11H11N3O |
Poids moléculaire |
0 |
Pureté |
≥ 97% (HPLC, mass spectrometry). |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



